molecular formula C15H12ClFN4 B11802073 (5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

(5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

Cat. No.: B11802073
M. Wt: 302.73 g/mol
InChI Key: FAERXYISUOOTEH-UHFFFAOYSA-N
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Description

(5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the triazole ring or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: May be used in the development of agrochemicals or other industrial products.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: Similar structure but lacks the 2-chlorophenyl group.

    (5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-methylphenyl)methanamine: Similar structure but has a methyl group instead of a fluorine atom.

Uniqueness

The presence of both 2-chlorophenyl and 4-fluorophenyl groups in (5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine may confer unique biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C15H12ClFN4

Molecular Weight

302.73 g/mol

IUPAC Name

[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-fluorophenyl)methanamine

InChI

InChI=1S/C15H12ClFN4/c16-12-4-2-1-3-11(12)14-19-15(21-20-14)13(18)9-5-7-10(17)8-6-9/h1-8,13H,18H2,(H,19,20,21)

InChI Key

FAERXYISUOOTEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)Cl

Origin of Product

United States

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